molecular formula C18H16N6O3S B2450404 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1396711-54-8

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2450404
CAS No.: 1396711-54-8
M. Wt: 396.43
InChI Key: FTCNJJLDSXQKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The reactivity of thiazoles is characterized by the electrophilic substitution at the C-5 atom and the nucleophilic substitution at the C-2 atom .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

The compound N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide and its derivatives are synthesized through various chemical processes and characterized by spectral studies. These compounds exhibit structural complexity and are synthesized for various biological activities, primarily focusing on antimicrobial and anticancer properties. The synthesis often involves the condensation of specific intermediates with aromatic amines or aldehydes to form the desired derivatives (Uma et al., 2017), (Talupur et al., 2021).

Biological Activities and Docking Studies

The synthesized derivatives of this compound are primarily studied for their biological activities. These compounds have been found to exhibit antimicrobial and anticancer properties. Specific derivatives have shown promising results against various bacterial and fungal species, as well as cancer cell lines, indicating their potential as therapeutic agents (Palkar et al., 2017), (Gein et al., 2019), (Ravinaik et al., 2021), (Horishny et al., 2020). Molecular docking studies are also conducted to understand the interaction of these compounds with specific biological targets, providing insights into their mechanism of action.

Antimicrobial and Anticancer Evaluation

The synthesized compounds undergo rigorous antimicrobial and anticancer evaluation. They are tested against various pathogens, and some derivatives have shown significant inhibitory activities, making them potential candidates for drug development. Their structure-activity relationship is studied to optimize their efficacy and minimize toxicity (Incerti et al., 2017), (Senthilkumar et al., 2021).

Mechanism of Action

The biological outcomes of thiazoles are greatly affected by substituents on a particular position of the thiazole ring . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .

Future Directions

The future directions in the research of thiazoles involve the design and development of different thiazole derivatives . These compounds are being investigated for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-27-11-10-23-18(26)24(22-21-23)13-8-6-12(7-9-13)19-16(25)17-20-14-4-2-3-5-15(14)28-17/h2-9H,10-11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCNJJLDSXQKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.